An In-depth Technical Guide to 4-tosyloxy-2-butanone: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 4-tosyloxy-2-butanone: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic use of highly reactive intermediates is paramount for the efficient construction of complex molecular architectures. Among these, alkylating agents bearing a sulfonate ester, such as 4-tosyloxy-2-butanone, also known as 3-oxobutyl p-toluenesulfonate, represent a class of exceptionally versatile reagents. While a specific CAS Registry Number for 4-tosyloxy-2-butanone is not readily found in public databases, its role as a potent electrophile can be inferred from the well-established chemistry of tosylates. This guide provides a comprehensive overview of the synthesis, predicted chemical properties, and expected reactivity of 4-tosyloxy-2-butanone. By converting the hydroxyl group of its precursor, 4-hydroxy-2-butanone, into a tosylate, a poor leaving group is transformed into an excellent one, thereby activating the molecule for a wide range of nucleophilic substitution reactions. This transformation is a cornerstone of synthetic strategy, enabling the introduction of diverse functionalities and the construction of key carbon-carbon and carbon-heteroatom bonds. This guide will serve as a technical resource for researchers, providing insights into the synthesis of this reactive intermediate and its potential applications as a building block in the development of novel pharmaceuticals and other functional molecules.
Synthesis of 4-tosyloxy-2-butanone
The synthesis of 4-tosyloxy-2-butanone is a two-step process that begins with the preparation of its precursor, 4-hydroxy-2-butanone. This is followed by the tosylation of the hydroxyl group.
Part 1: Synthesis of 4-hydroxy-2-butanone (CAS: 590-90-9)
4-Hydroxy-2-butanone is a valuable bifunctional molecule containing both a ketone and a hydroxyl group, making it a versatile starting material in organic synthesis.[1][2] It serves as a key intermediate in the production of various pharmaceuticals and flavor compounds.[3] The most common industrial method for its synthesis is the aldol condensation of acetone and formaldehyde.[2]
Reaction Mechanism: Base-Catalyzed Aldol Condensation
The reaction proceeds through a base-catalyzed aldol addition mechanism. A base, typically a hydroxide ion, deprotonates the α-carbon of acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated by water to yield 4-hydroxy-2-butanone.[2]
Figure 1: Base-Catalyzed Aldol Condensation Pathway.
Experimental Protocol: Laboratory-Scale Synthesis of 4-hydroxy-2-butanone [2]
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Materials:
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Acetone
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Formaldehyde solution (e.g., 37% in water)
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Sodium hydroxide (NaOH) or other suitable base
-
Dilute acid (e.g., acetic acid) for neutralization
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Anhydrous sodium sulfate or magnesium sulfate for drying
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath, a dilute aqueous solution of sodium hydroxide (e.g., 5%) is prepared.
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Acetone is added to the basic solution.
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The formaldehyde solution is added dropwise to the stirred acetone-alkali mixture, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred at a low temperature for several hours to ensure complete reaction.
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The reaction is then neutralized with a dilute acid, such as acetic acid.
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The excess acetone is removed under reduced pressure.
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The aqueous solution is extracted with an organic solvent like diethyl ether or ethyl acetate.
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The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed by distillation to yield crude 4-hydroxy-2-butanone.
-
The product can be further purified by vacuum distillation.
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Part 2: Tosylation of 4-hydroxy-2-butanone
The conversion of the hydroxyl group of 4-hydroxy-2-butanone to a tosylate is a standard procedure in organic synthesis that dramatically enhances its reactivity towards nucleophiles.
Reaction Mechanism: Tosylation
The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction. This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.
Figure 2: General Mechanism of Alcohol Tosylation.
Experimental Protocol: General Procedure for the Tosylation of an Alcohol
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Materials:
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4-hydroxy-2-butanone
-
p-Toluenesulfonyl chloride (TsCl)
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Pyridine or triethylamine (as solvent and base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-hydroxy-2-butanone in pyridine or a mixture of dichloromethane and triethylamine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride to the solution while stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude 4-tosyloxy-2-butanone.
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The crude product can be purified by flash column chromatography on silica gel if necessary.
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Chemical Structure and Predicted Physicochemical Properties
The structure of 4-tosyloxy-2-butanone combines the butan-2-one backbone with a p-toluenesulfonate ester at the 4-position.
Molecular Structure:
Figure 3: Chemical Structure of 4-tosyloxy-2-butanone.
Predicted Physicochemical Properties:
Due to the absence of a specific CAS number and experimental data, the following properties are estimated based on the structure and data from analogous compounds such as 4-acetoxy-2-butanone (CAS: 10150-87-5).[4]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Significantly higher than 4-hydroxy-2-butanone (which is 73-76 °C/12 mmHg)[5] |
| Solubility | Soluble in most organic solvents (e.g., DCM, ether, ethyl acetate); likely insoluble in water |
| Density | Expected to be greater than 1.0 g/mL |
Predicted Spectral Data
The following are predictions for the key features in the NMR, IR, and mass spectra of 4-tosyloxy-2-butanone, based on the known spectra of 4-hydroxy-2-butanone and the characteristic signals of the tosyl group.
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¹H NMR:
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A singlet for the methyl protons of the tosyl group around 2.4 ppm.
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Two doublets for the aromatic protons of the tosyl group between 7.3 and 7.8 ppm.
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A singlet for the methyl protons adjacent to the carbonyl group around 2.1 ppm.
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Two triplets for the methylene protons, with the one adjacent to the tosylate group being further downfield.
-
-
¹³C NMR:
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A signal for the carbonyl carbon around 207 ppm.
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Signals for the aromatic carbons of the tosyl group between 127 and 145 ppm.
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A signal for the methyl carbon of the tosyl group around 21 ppm.
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Signals for the carbons of the butanone chain.
-
-
IR Spectroscopy:
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A strong absorption band for the C=O stretch of the ketone around 1715 cm⁻¹.
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Strong absorption bands for the S=O stretches of the sulfonate group around 1350 and 1175 cm⁻¹.
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C-O stretching vibration.
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Aromatic C-H and C=C stretching vibrations from the tosyl group.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
The molecular ion peak (M⁺) at m/z 242.
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A prominent peak corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺ at m/z 155.
-
A peak for the tropylium ion [C₇H₇]⁺ at m/z 91.
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Fragments resulting from the loss of the tosyl group and subsequent fragmentation of the butanone moiety.
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Reactivity and Mechanism: The Power of the Tosylate Leaving Group
The key to the reactivity of 4-tosyloxy-2-butanone lies in the exceptional ability of the tosylate group to act as a leaving group. The hydroxyl group (-OH) is a poor leaving group because its departure would generate the strongly basic hydroxide ion (OH⁻).[6] By converting the alcohol to a tosylate, the leaving group becomes the p-toluenesulfonate anion, which is a very weak base and therefore an excellent leaving group. This is due to the stabilization of the negative charge through resonance across the sulfonyl group and the aromatic ring.[6]
Figure 4: Nucleophilic Substitution (Sₙ2) on 4-tosyloxy-2-butanone.
This high reactivity makes 4-tosyloxy-2-butanone an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles. The electrophilic carbon is the one attached to the tosylate group.
Applications in Drug Development and Research
The ability of 4-tosyloxy-2-butanone to act as a potent alkylating agent opens up numerous possibilities for its use in the synthesis of more complex molecules, particularly in the field of drug development.
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Introduction of Functional Groups: It can be used to introduce the 3-oxobutyl moiety into a molecule. This can be achieved by reacting it with various nucleophiles such as amines, thiols, carboxylates, and carbanions.
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Synthesis of Heterocycles: The bifunctional nature of 4-tosyloxy-2-butanone (an electrophilic center and a carbonyl group) makes it a potential precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.
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Analogue Synthesis: In drug discovery programs, the ability to rapidly generate a library of analogues is crucial. 4-tosyloxy-2-butanone can serve as a common intermediate to be reacted with a diverse set of nucleophiles to create a range of new chemical entities for biological screening.
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Precursor to other Reactive Intermediates: The ketone functionality can be further manipulated before or after the nucleophilic substitution, adding to the synthetic versatility of this reagent.
Safety and Handling
As a reactive alkylating agent, 4-tosyloxy-2-butanone should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a cool, dry place away from heat and moisture.
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
Conclusion
4-tosyloxy-2-butanone, while not having a readily available CAS number, represents a highly valuable and reactive intermediate in organic synthesis. Its preparation from the readily accessible 4-hydroxy-2-butanone via a straightforward tosylation reaction makes it an attractive tool for synthetic chemists. The presence of the tosylate group transforms a relatively unreactive alcohol into a potent electrophile, enabling a wide range of nucleophilic substitution reactions. This in-depth technical guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, particularly in the realm of drug discovery and development. For researchers and scientists, understanding the principles of its reactivity and the methodologies for its preparation will undoubtedly facilitate the design and execution of novel and efficient synthetic routes towards complex and biologically active molecules.
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- 2. 4-sec-Butoxy-2-butanone | C8H16O2 | CID 537747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Acetyloxy)-2-butanone | C6H10O3 | CID 139100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 4-羟基-2-丁酮 95% | Sigma-Aldrich [sigmaaldrich.com]
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